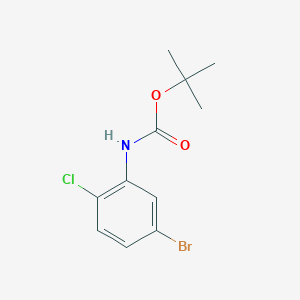

Tert-butyl 5-bromo-2-chlorophenylcarbamate

Vue d'ensemble

Description

Tert-butyl 5-bromo-2-chlorophenylcarbamate is a chemical compound with the molecular formula C11H13BrClNO2 . It has a molecular weight of 306.59 .

Molecular Structure Analysis

The InChI code for Tert-butyl 5-bromo-2-chlorophenylcarbamate is 1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

Tert-butyl 5-bromo-2-chlorophenylcarbamate is a solid at room temperature . It has a boiling point of 299.9±30.0 C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Heterocycles and Derivatives

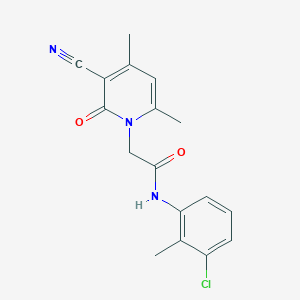

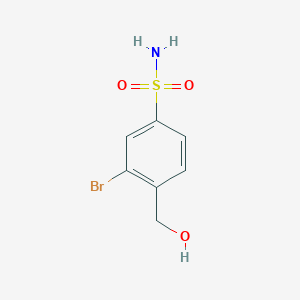

- Tert-butyl 5-bromo-2-chlorophenylcarbamate serves as a precursor in the preparation of various heterocyclic compounds and derivatives. For example, it has been utilized in the synthesis of thiadiazolesulfonamides, a class of compounds with significant chemical properties (Pedregosa et al., 1996). Additionally, it's involved in the synthesis of substituted pyrazinecarboxamides, which exhibit antimycobacterial and antifungal properties (Doležal et al., 2006).

Intramolecular and Interacting Bond Studies

- Compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, closely related to tert-butyl 5-bromo-2-chlorophenylcarbamate, have been studied for their molecular interactions. These studies reveal the presence of bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, offering insights into the compound's structural chemistry (Baillargeon et al., 2017).

Preparation of Polyradicals

- The preparation of chemically stable polyradicals has been achieved through the polymerization of derivatives related to tert-butyl 5-bromo-2-chlorophenylcarbamate. These polyradicals exhibit significant long-range intramolecular through-bond ferromagnetic exchange interaction, indicating their potential in advanced material science (Nishide et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(5-bromo-2-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLKXDQLRIQYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(5-bromo-2-chlorophenyl)carbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate](/img/structure/B2644527.png)

![5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B2644528.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)

![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)